N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring, a furan ring, and a thiazolidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazolidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur on the thiophene, furan, and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different thiazolidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide
- N-(1,1-DIOXIDO-2,3-DIHYDROTHIEN-3-YL)-N-(4-METHYLPHENYL)AMINE
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide stands out due to its unique combination of thiophene, furan, and thiazolidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N2O5S3 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C18H20N2O5S3/c21-16(19-13-7-10-28(23,24)12-13)6-2-1-3-8-20-17(22)15(27-18(20)26)11-14-5-4-9-25-14/h4-5,7,9-11,13H,1-3,6,8,12H2,(H,19,21)/b15-11- |
InChI Key |
BUYCHCQZIBPGQV-PTNGSMBKSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
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